2-Amino-3-(methyl-d3)benzoic Acid
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Overview
Description
2-Amino-3-(methyl-d3)benzoic Acid is a deuterated derivative of 2-Amino-3-methylbenzoic Acid. This compound is characterized by the presence of an amino group at the second position and a methyl group at the third position on the benzoic acid ring. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in various scientific studies, particularly in spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methyl-d3)benzoic Acid typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or other reducing agents.
Deuteration: The methyl group is deuterated using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methyl-d3)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated products.
Scientific Research Applications
2-Amino-3-(methyl-d3)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methyl-d3)benzoic Acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the deuterated methyl group can influence the compound’s metabolic stability and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzoic Acid: The non-deuterated version of the compound.
3-Methyl-2-aminobenzoic Acid: An isomer with the amino group at the third position and the methyl group at the second position.
3-Methylanthranilic Acid: Another isomer with similar functional groups but different positions on the benzoic acid ring.
Uniqueness
2-Amino-3-(methyl-d3)benzoic Acid is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. The deuterium atoms can also enhance the compound’s stability and alter its physical and chemical properties, making it valuable in various research applications.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-amino-3-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
WNAJXPYVTFYEST-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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